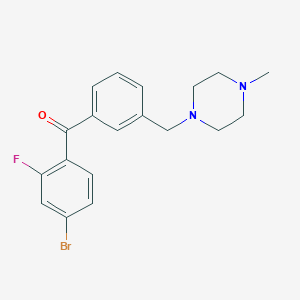

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

描述

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a halogenated benzophenone derivative featuring a bromo group at position 4, a fluoro group at position 2 on one aromatic ring, and a 4-methylpiperazinomethyl substituent at position 3' on the second aromatic ring. Its molecular formula is C₁₉H₂₀BrFN₂O, with a molecular weight of 391.3 g/mol and an XLogP3 value of 3.7, indicating moderate lipophilicity . This compound is primarily utilized in industrial applications, such as photo-initiated crosslinking reactions due to its radical-generating properties under illumination .

属性

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSIHNHVHWCVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643441 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-09-8 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and 4-methylpiperazine.

Formation of Benzophenone Core: The benzophenone core is formed through a Friedel-Crafts acylation reaction, where 4-bromo-2-fluorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Substitution Reaction: The resulting intermediate undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Medicinal Chemistry

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone serves as an important intermediate in the synthesis of pharmaceutical compounds targeting various diseases. Its structure allows for interactions with biological targets such as receptors or enzymes, facilitating studies on enzyme inhibition and receptor binding .

Material Science

The compound is also utilized in material science as a UV absorber due to its unique molecular structure. Benzophenones are widely recognized for their ability to absorb ultraviolet light, making them valuable in the formulation of sunscreens and protective coatings .

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions to form different derivatives.

These reactions allow for the exploration of new compounds with potentially enhanced biological activity or altered physical properties .

Case Studies

- Pharmaceutical Development : A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness as an intermediate in developing novel anti-cancer agents. The structural modifications led to compounds with improved potency against specific cancer cell lines.

- Material Applications : Research conducted on the use of this compound in UV-protective coatings showed that formulations containing it exhibited significantly enhanced UV absorption compared to traditional formulations without it. This application highlights its potential in extending the lifespan of materials exposed to sunlight.

作用机制

The mechanism of action of 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s structural uniqueness lies in the positioning of halogens (Br, F) and the 4-methylpiperazinomethyl group. Key analogs include:

Key Observations :

- Halogen Positioning: The target compound’s bromo and fluoro groups at positions 4 and 2 likely enhance steric hindrance and electron-withdrawing effects compared to analogs with halogens at positions 3 or 4 (e.g., 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone) .

- Thiomorpholinomethyl Derivatives: Compounds like 3,4-difluoro-4'-thiomorpholinomethyl benzophenone introduce sulfur, which may improve radical stability in photo-initiated reactions .

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- The target compound’s XLogP3 (3.7) is higher than non-brominated analogs (e.g., 4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, XLogP3 = 2.9), indicating greater affinity for hydrophobic matrices .

- Piperazine-containing derivatives generally exhibit higher polarity than piperidine or thiomorpholine analogs due to additional nitrogen atoms .

Industrial and Research Relevance

- Photo-Initiators : The target compound and its analogs are used in polymer crosslinking for coatings and adhesives. Brominated derivatives offer enhanced stability, while fluorinated analogs improve solubility in polar solvents .

生物活性

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone, with the CAS number 898789-09-8, is a synthetic compound belonging to the benzophenone class. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C19H20BrFN2O

- Molecular Weight : 391.28 g/mol

- Structure : The compound features a benzophenone core substituted with bromine and fluorine atoms, as well as a piperazine moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to benzophenones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzophenone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The presence of the piperazine group may enhance the interaction with biological targets, potentially increasing anticancer activity.

Antimicrobial Activity

Benzophenone derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that 4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone may possess inhibitory effects against specific bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Neuropharmacological Effects

The piperazine component of this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, which could be relevant for developing treatments for anxiety and depression .

Case Studies

- Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited significant cytotoxicity at concentrations above 10 µM, with an IC50 value indicating effective dose-response relationships .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL, suggesting moderate antimicrobial activity .

- Neuropharmacological Assessment : Animal models treated with the compound demonstrated reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic properties attributable to modulation of serotonin receptors .

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions , leveraging bromo/fluoro-substituted aromatic precursors. For example, bromobenzene derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ) can react with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF. A typical protocol involves Pd(OAc)₂ and triphenylphosphine (PPh₃) as catalysts, with heating (e.g., 418 K for 19 hours) to drive the reaction . Purification via flash column chromatography (petroleum ether/EtOAc) and recrystallization (e.g., ethyl acetate) yields crystalline products .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify substituent positions and coupling patterns. For crystalline derivatives, single-crystal X-ray diffraction provides definitive bond lengths, angles, and conformations. For example, analogous benzophenone derivatives reveal boat conformations in six-membered rings and non-coplanar aromatic systems . Weak intermolecular interactions (e.g., C–H⋯O) can be analyzed to understand packing motifs .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 4-methylpiperazinomethyl group?

- Methodological Answer : Regioselectivity depends on substituent electronic effects and catalyst design . Bromo and fluoro groups act as directing groups, favoring electrophilic substitution at specific positions. Pd catalysts with bulky ligands (e.g., PPh₃) may sterically hinder undesired sites. Solvent polarity (e.g., DMF vs. ethers) and temperature gradients can further modulate selectivity . Comparative studies of positional isomers (e.g., 3' vs. 4' substitution in benzophenone derivatives ) highlight the impact of reaction conditions on regiochemical outcomes.

Q. What strategies resolve contradictions in reported reaction yields for similar Pd-catalyzed couplings?

- Methodological Answer : Yield discrepancies often arise from catalyst loading , ligand-to-metal ratios , or oxygen sensitivity . For example, Pd(OAc)₂ (0.1 mol%) with PPh₃ (0.2 mol%) in achieved 71% yield , but higher catalyst concentrations or alternative ligands (e.g., Buchwald-Hartwig catalysts) may improve efficiency. Rigorous exclusion of moisture/oxygen (via Schlenk techniques) and optimized workup protocols (e.g., aqueous/organic phase separation ) are critical for reproducibility.

Q. How does the conformational flexibility of the 4-methylpiperazinomethyl group influence biological activity?

- Methodological Answer : Conformational analysis via X-ray crystallography (e.g., racemic systems with chiral centers ) and molecular dynamics simulations can map low-energy states. The piperazine ring’s chair-boat transitions and substituent steric effects (e.g., 4-methyl group) may modulate interactions with biological targets, such as neurotransmitter receptors . Structure-activity relationship (SAR) studies on analogs (e.g., piperidine vs. pyrrolidine derivatives ) provide insights into pharmacophore requirements.

Analytical and Mechanistic Questions

Q. What analytical techniques are used to detect trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS and HPLC-UV (using C18 columns) identify impurities at <1% levels. For halogenated byproducts (e.g., residual bromobenzyl bromides ), GC-MS or ion chromatography quantifies halide content. Purity thresholds (>95% by HPLC ) are critical for pharmacological assays.

Q. What mechanistic insights explain the role of triphenylphosphine in Pd-catalyzed syntheses?

- Methodological Answer : PPh₃ acts as a ligand to stabilize Pd(0) intermediates, facilitating oxidative addition of aryl halides. In , PPh₃ coordinates to Pd(OAc)₂, forming active catalytic species that mediate C–C bond formation . Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) could further elucidate rate-determining steps and ligand effects.

Data Contradiction and Optimization

Q. How to address conflicting reports on the thermal stability of bromo/fluoro benzophenone derivatives?

- Methodological Answer : Thermal stability is assessed via TGA-DSC to determine decomposition points. Conflicting data may arise from polymorphic forms (e.g., crystalline vs. amorphous phases ) or moisture sensitivity. Accelerated stability studies (40°C/75% RH) under ICH guidelines validate storage conditions for lab use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。